molecular formula C14H9NO3 B1682343 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 53944-40-4

7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine

Cat. No. B1682343
M. Wt: 239.23 g/mol
InChI Key: ZYGDCOJTJFQANG-UHFFFAOYSA-N
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Patent
US03931199

Procedure details

1.68 g of powdered anhydrous aluminum chloride is added to a solution of 1.15 g of 2-(p-acetylphenoxy)nicotinoyl chloride in 5 ml of nitrobenzene at 20°-30°C, and the mixture is heated at 80°C for 3.5 hours. After cooling, water is added to the reaction mixture to decompose the aluminum chloride. After removing the nitrobenzene by distillation, the mixture is extracted with chloroform, and the extract is concentrated. The residue is recrystallized from toluene to give 7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 195-196°C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
2-(p-acetylphenoxy)nicotinoyl chloride
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]([C:8]1[CH:23]=[CH:22][C:11]([O:12][C:13]2[N:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15](Cl)=[O:16])=[CH:10][CH:9]=1)(=[O:7])[CH3:6].O>[N+](C1C=CC=CC=1)([O-])=O>[C:5]([C:8]1[CH:23]=[CH:22][C:11]2[O:12][C:13]3=[N:21][CH:20]=[CH:19][CH:18]=[C:14]3[C:15](=[O:16])[C:10]=2[CH:9]=1)(=[O:7])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
2-(p-acetylphenoxy)nicotinoyl chloride
Quantity
1.15 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(OC2=C(C(=O)Cl)C=CC=N2)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
After removing the nitrobenzene
DISTILLATION
Type
DISTILLATION
Details
by distillation
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
the extract is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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